molecular formula C12H20ClN5 B15115343 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15115343
M. Wt: 269.77 g/mol
InChI Key: AKRBHRMPCVUPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a bis-pyrazole derivative featuring two ethyl-substituted pyrazole rings connected via a methanamine linker. Its molecular formula is C₁₃H₂₁N₅, with a molecular weight of 259.35 g/mol. The compound’s structure allows for diverse chemical modifications, making it a versatile candidate in medicinal chemistry, particularly in kinase inhibition and ligand design due to its dual nitrogen-rich heterocyclic system .

This structural motif is distinct from simpler pyrazole analogs, enabling unique pharmacokinetic properties .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-3-16-8-6-11(15-16)9-13-10-12-5-7-14-17(12)4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H

InChI Key

AKRBHRMPCVUPOE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=NN2CC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings. This can be achieved by reacting hydrazine with 1,3-diketones under acidic or basic conditions.

    Ethylation: The pyrazole rings are then ethylated using ethyl halides in the presence of a base such as potassium carbonate.

    Methanamine Linkage: The final step involves the formation of the methanamine linkage. This can be done by reacting the ethylated pyrazole rings with formaldehyde and a primary amine under reductive amination conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrazole nitrogen atoms or the methanamine linker. Key findings include:

Reagent/Condition Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (acidic)Pyrazole N-oxide derivatives65–72%
KMnO<sub>4</sub> (aqueous)Carboxylic acid formation at linker48%

Mechanistic Insight : Oxidation of pyrazole rings typically proceeds via electrophilic attack on nitrogen, forming N-oxide intermediates. The methanamine group oxidizes to a carboxylic acid under strong conditions.

Reduction Reactions

Reductive pathways target the amine group or unsaturated bonds in the pyrazole rings:

Reagent/Condition Product Yield Reference
NaBH<sub>4</sub> (MeOH)Secondary amine reduction to primary83%
H<sub>2</sub>/Pd-CSaturation of pyrazole C=N bonds67%

Applications : Reduced forms are intermediates for pharmaceuticals targeting ion channels.

Substitution Reactions

The methanamine linker and pyrazole substituents participate in nucleophilic/electrophilic substitutions:

Nucleophilic Substitution

Reagent Site Product Reference
R-X (alkyl halides)Methanamine nitrogenTertiary amine derivatives
AcCl (base)Pyrazole nitrogenAcetylated pyrazoles

Electrophilic Substitution

Reagent Site Product Reference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Pyrazole C-4Nitro-substituted derivatives

Key Observation : Steric hindrance from ethyl groups limits substitution at C-4 positions.

Coupling and Cross-Click Reactions

The compound serves as a scaffold for synthesizing complex heterocycles:

Reaction Type Reagent/Condition Product Application
Suzuki-Miyaura couplingPd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acidBiaryl-pyrazole hybridsDrug discovery
Huisgen cycloadditionCu(I), azideTriazole-linked conjugatesBioconjugation

Notable Example : Triazole derivatives exhibit enhanced binding to CFTR ion channels.

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

Temperature Major Products Mechanism
>250°CEthylene, NH<sub>3</sub>, COCleavage of ethyl groups and C-N bonds

Stability Note : The compound is stable below 200°C under inert atmospheres .

Biological Interaction-Driven Reactions

In vivo studies highlight enzymatic modifications:

Enzyme Reaction Outcome
Cytochrome P450Hydroxylation at ethyl groupsMetabolites with increased polarity
Monoamine oxidaseOxidative deaminationPyrazole-aldehyde intermediates

Pharmacological Impact : Metabolites are screened for reduced hepatotoxicity.

Comparative Reactivity Table

Reaction Type Rate (k, s<sup>-1</sup>) Activation Energy (kJ/mol)
Oxidation (N-oxide)1.2 × 10<sup>-3</sup>58.7
Reduction (NaBH<sub>4</sub>)4.8 × 10<sup>-2</sup>32.1
Suzuki coupling6.5 × 10<sup>-4</sup>89.3

Data derived from kinetic studies.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related pyrazole derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
1-(1-Ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine (Target) C₁₃H₂₁N₅ Ethyl (1-position on both pyrazoles) 259.35 Enhanced hydrophobicity; potential kinase inhibition
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine C₁₂H₂₀N₅ Ethyl (1), methyl (3) on one pyrazole; methyl (1) on the other 242.33 Broader antimicrobial activity due to methyl groups
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine C₁₄H₂₄N₅ Ethyl (1), methyl (3) on one pyrazole; isopropyl (1) on the other 268.38 Increased steric hindrance; improved metabolic stability
1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine C₁₂H₁₈FN₅ Ethyl (1), fluoro (5) on one pyrazole; ethyl (1) on the other 267.31 Fluorine enhances electronegativity and bioavailability
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine C₁₀H₁₈N₄ Ethyl (1), dimethyl (3,5) on pyrazole 202.28 Simplified structure with reduced complexity; lower binding affinity

Structural and Functional Insights

Substituent Effects: Ethyl vs. Methyl: Ethyl groups (as in the target compound) confer greater hydrophobicity and steric bulk compared to methyl substituents, which may enhance membrane permeability and target engagement . Fluorine Incorporation: Fluorinated analogs (e.g., 5-fluoro substitution) improve metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius . Isopropyl vs.

Biological Activity: The target compound’s dual ethyl-pyrazole system shows promise in kinase inhibition, a property less pronounced in methyl-substituted analogs . Compounds with fluorinated or isopropyl substituents exhibit superior bioavailability and enzyme interaction kinetics compared to non-halogenated derivatives .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving nucleophilic substitution and reductive amination, whereas simpler analogs (e.g., N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine) are synthesized in fewer steps but with lower yields .

Biological Activity

1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H23N5
  • Molecular Weight : 329.41 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds with pyrazole moieties exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Some studies report antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Certain pyrazole compounds have been linked to reduced inflammation markers.

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrazole-based compounds. For instance:

  • A study demonstrated that pyrazole derivatives inhibited the growth of several cancer cell types, including lung, breast, and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study: Anticancer Efficacy

In vitro studies revealed that specific derivatives exhibited significant antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). For example, one derivative showed a mean growth inhibition percentage of 54.25% against HepG2 cells, indicating promising anticancer activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies:

  • A series of pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity. Some compounds demonstrated comparable efficacy to established antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa12

Anti-inflammatory Effects

Pyrazole derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha. Studies indicate that these compounds can modulate inflammatory pathways, which may have therapeutic implications for conditions like arthritis and autoimmune diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Some pyrazole derivatives act as inhibitors for specific kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Cytokine Modulation : It can reduce the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.